molecular formula C17H21N5O3 B2958636 N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 952858-34-3

N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2958636
CAS RN: 952858-34-3
M. Wt: 343.387
InChI Key: MGLHWKYIZLACJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic compounds, including imidazo[1,2,4]triazines, pyrazolo[1,5-a]pyrimidines, and related structures, have been extensively researched for their potential biological activities, including antitumor, anti-inflammatory, and antiviral properties. For instance, derivatives of imidazo[1,2,4]triazines have been synthesized with a focus on exploring their anti-inflammatory and analgesic activities, indicating a broader interest in the therapeutic potentials of such compounds (Abu‐Hashem et al., 2020). Additionally, studies have demonstrated the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity, highlighting the relevance of this chemical class in antiviral research (Hebishy et al., 2020).

Antitumor Activity

The exploration of imidazo[1,2,4]triazines and related heterocycles extends into the realm of cancer research, where derivatives have been synthesized and evaluated for their antitumor activity. For example, derivatives related to carbendazim have shown activity against pancreatic tumor cells, underscoring the importance of structural modification in enhancing biological efficacy (Remers et al., 2015).

Chemical Synthesis and Characterization

The chemical synthesis of related compounds provides foundational insights into potential research applications of the specified compound. Techniques involving the synthesis of dendrimeric melamine cored complexes and their characterization have been reported, contributing to our understanding of the structural and functional versatility of triazine-based compounds (Uysal & Koç, 2010). Furthermore, complexation properties of related ligands with lanthanides have been studied, indicating the utility of such compounds in coordination chemistry and potentially in materials science (Kobayashi et al., 2019).

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-4-6-13(7-5-11)21-8-9-22-16(24)14(19-20-17(21)22)15(23)18-12(2)10-25-3/h4-7,12H,8-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLHWKYIZLACJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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